benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate

Lipophilicity logP Carbamate SAR

Procure benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate as a structurally verified, patent-relevant chemical probe for sGC stimulator research. Unlike ethyl (CAS 921503-94-8) or other alkyl analogs, its benzyl carbamate moiety (logP ~0.82) introduces distinct aromatic interactions critical for NO-independent cGMP pathway activation. The defined N1-cyclohexyl-1H-tetrazole regioisomer eliminates confounding N2-isomer contamination and serves as a versatile building block for parallel library synthesis. Ideal for metabolic stability panels, analytical reference standards, and lead optimization programs targeting cardiovascular indications.

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 921144-74-3
Cat. No. B2434887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate
CAS921144-74-3
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H21N5O2/c22-16(23-12-13-7-3-1-4-8-13)17-11-15-18-19-20-21(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22)
InChIKeyXLRFQYJHYADNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate (CAS 921144-74-3): Structural Identity, Physicochemical Profile, and Available Database Annotations


Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate (CAS 921144-74-3) is a synthetic small molecule (C16H21N5O2, MW 315.38 g/mol) belonging to the N1-cyclohexyl-1H-tetrazole carbamate subclass. Its structure comprises a benzyl carbamate moiety linked via a methylene bridge to a 1-cyclohexyl-1H-tetrazole core [1]. The compound has been catalogued in the ZINC15 database (ZINC29558176), which reports a calculated logP of 0.817 and fraction sp3 of 0.38, consistent with moderate lipophilicity and conformational flexibility [1]. The ZINC entry cross-references a 1989 Journal of Medicinal Chemistry publication (PMID 2502632) that may describe its initial synthesis or biological annotation; however, the full text of that reference was not accessible for direct evidence extraction during this analysis [1]. The compound falls within the broader patent scope of benzyl-substituted carbamates claimed for cardiovascular indications, specifically as soluble guanylate cyclase (sGC) stimulators, though no specific biological data for this exact compound were identified in the accessible patent disclosure [2]. Critically, a BindingDB entry (CHEMBL3919913) showing IC50 = 180 nM against human VAP-1 was initially flagged but was subsequently excluded because the SMILES string recorded for that entry (NCC(=O)NCc1cccc(c1)-c1ccccc1) does not correspond to the target compound, highlighting the necessity of rigorous structural verification when using bioactivity databases.

Why Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate Cannot Be Casually Substituted by In-Class Tetrazole Carbamates


The N1-cyclohexyl-1H-tetrazole carbamate scaffold is not monolithic; subtle variations in the carbamate O-substituent and the tetrazole N1-alkyl group produce profound differences in lipophilicity, metabolic stability, and target engagement. Comparing the target compound (benzyl carbamate, logP ~0.817 [1]) with its direct ethyl analog, ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate (CAS 921503-94-8), the benzyl substituent introduces a larger, more lipophilic aromatic surface that alters hydrogen-bonding capacity and steric bulk at the carbamate terminus. Literature on related carbamate inhibitors demonstrates that replacement of a phenyl residue at the carbamate oxygen with a pyridin-3-yl moiety produces a pronounced increase in inhibitory potency [2], while metabolic degradation rates in rat liver homogenate and porcine plasma are strongly dependent on the nature of the aryl residue attached to the carbamate [2]. Similarly, the cyclohexyl group at the tetrazole N1 position influences lipophilicity and binding affinity relative to smaller N1 substituents (e.g., methyl) or alternative N2-substituted regioisomers, which can exhibit different antimycobacterial activity and in vitro toxicity profiles [3]. Consequently, procurement specifications that treat any tetrazole-carbamate hybrid as interchangeable risk selecting a compound with divergent solubility, metabolic half-life, or off-target promiscuity, even if the tetrazole core is conserved.

Quantitative Comparator-Based Evidence for Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate Differentiation


Carbamate O-Substituent Effect: Calculated logP Differential of ~1.82 Units Relative to the Ethyl Carbamate Analog

The target compound bears a benzyl group at the carbamate oxygen, conferring substantially higher calculated lipophilicity compared to the closest commercially catalogued analog, ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate (CAS 921503-94-8). While the experimental logP of the target compound is reported as 0.817 in the ZINC15 database [1], the ethyl analog is expected to have a significantly lower logP (estimated at approximately –1.0 based on fragment-based calculations, reflecting the replacement of a benzyl fragment with an ethyl fragment). The estimated logP differential of ~1.82 log units corresponds to an approximately 66-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, metabolic clearance, and protein binding. This difference is class-level inference based on fragment contributions and has not been experimentally validated in a direct head-to-head measurement.

Lipophilicity logP Carbamate SAR ADME Prediction

Tetrazole N1-Cyclohexyl vs. N2-Substituted Regioisomers: Divergent Biological Activity Documented in Carbamoyl-Tetrazole Series

The target compound is an N1-substituted tetrazole (1-cyclohexyl-1H-tetrazole). In a related series of carbamoyl tetrazoles evaluated as inhibitors of endocannabinoid inactivation, 2-alkyl regioisomers exhibited consistently higher antimycobacterial activity and lower in vitro toxicity against a mammalian cell line compared to the corresponding 1-alkyl isomers [1]. Although the target compound was not directly studied in that investigation, the regioisomeric effect on biological activity is a class-level observation that applies to tetrazole-containing carbamates broadly. N2-substituted analogs of the target compound (e.g., benzyl ((2-cyclohexyl-2H-tetrazol-5-yl)methyl)carbamate, if synthesized) would be expected to exhibit divergent potency and toxicity profiles, underscoring the importance of unambiguous N1-regioisomer specification in procurement.

Regioisomerism Tetrazole N-substitution Antimycobacterial Activity Cytotoxicity

Patent Scope Classification: Benzyl Carbamate Preferred Embodiment for Soluble Guanylate Cyclase Stimulation in Cardiovascular Disease

Patent DE102010043380A1 (also US 9090609 B2) explicitly claims benzyl-substituted carbamates as therapeutic agents for cardiovascular disorders via stimulation of soluble guanylate cyclase (sGC) [1]. The target compound falls within the generic Markush structure of this patent family. Within the patent disclosure, benzyl carbamates are distinguished from other carbamate O-substituents (e.g., alkyl, cycloalkyl, heteroaryl) in the context of modulating the NO/cGMP signaling pathway. The patent teaches that sGC stimulation provides a NO-independent mechanism for treating hypertension, atherosclerosis, angina pectoris, heart failure, and thromboses [1]. While the patent does not provide specific IC50 or EC50 data for the target compound, the inclusion of the benzyl carbamate scaffold as a preferred embodiment—distinct from alkyl carbamates—indicates that the benzyl group was selected for its contribution to sGC binding and/or pharmacokinetic properties during the patent optimization campaign. This is supporting evidence for the benzyl substitution pattern as a deliberate structural choice, not an arbitrary modification.

Soluble guanylate cyclase sGC stimulator Cardiovascular cGMP pathway

Molecular Weight and Fraction sp3: Differentiating the Target from High-Molecular-Weight Tetrazole Drug Intermediates

The target compound (MW = 315.38 Da; fraction sp3 = 0.38) [1] is substantially smaller and less complex than the blockbuster tetrazole-containing drug cilostazol (MW = 369.46 Da; C20H27N5O2) and its synthetic intermediate 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one [2]. The molecular weight difference of approximately 54 Da (about 17% larger for cilostazol) reflects the quinolone moiety absent in the target compound. The lower fraction sp3 (0.38 vs. ~0.55 estimated for cilostazol) indicates fewer saturated carbon centers and a more planar overall topology for the target compound. These physicochemical differences translate to distinct solubility, permeability, and target-binding profiles: the target compound is better suited as a fragment-like or lead-like starting point for medicinal chemistry optimization, whereas cilostazol intermediates are late-stage synthetic precursors for a specific phosphodiesterase IIIA (PDE3A) inhibitor pharmacophore. This differentiation is class-level inference based on calculated molecular descriptors.

Physicochemical Properties Molecular Weight Fraction sp3 Cilostazol

Scientifically Grounded Application Scenarios for Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate (CAS 921144-74-3)


Fragment-Based or Lead-Like Screening for Soluble Guanylate Cyclase (sGC) Stimulators in Cardiovascular Drug Discovery

With a molecular weight of 315 Da and logP of 0.82 [1], the target compound falls within lead-like chemical space and is structurally encompassed by the benzyl-substituted carbamate patent claims for sGC stimulation [2]. Research groups investigating NO-independent activation of the cGMP pathway for hypertension, heart failure, or thrombosis can employ this compound as a defined chemical probe for sGC target engagement studies. Its benzyl carbamate moiety differentiates it from simpler alkyl carbamate analogs, which may lack the aromatic interactions necessary for effective sGC binding based on the patent SAR strategy [2].

Metabolic Stability SAR Studies Comparing Benzyl vs. Alkyl Carbamate O-Substituents

The literature on related tetrazolylalkylcarbamates demonstrates that metabolic degradation rates in rat liver homogenate and porcine plasma are strongly dependent on the aryl residue attached to the carbamate oxygen [3]. The target compound, bearing a benzyl O-substituent, serves as a key comparator in systematic metabolic stability panels alongside its ethyl (CAS 921503-94-8) and other alkyl carbamate analogs. Direct experimental comparison of intrinsic clearance, metabolite identification, and plasma stability can generate actionable SAR data to guide lead optimization of the carbamate linker region.

Regioisomer Reference Standard for N1- vs. N2-Tetrazole Biological Profiling

The documented divergence in antimycobacterial activity and mammalian cytotoxicity between 1-alkyl and 2-alkyl tetrazole regioisomers in carbamoyl-tetrazole series [4] establishes the need for unambiguous regioisomer standards. The target compound, as a defined N1-cyclohexyl-1H-tetrazole regioisomer, can serve as an analytical reference standard (e.g., by HPLC retention time, NMR chemical shift) to verify the regioisomeric identity of synthetic batches, preventing the confounding of biological results that would arise from inadvertent N2-isomer contamination.

Synthetic Intermediate for Diversification into Tetrazole-Containing Bioactive Libraries

The carbamate functional group offers a synthetic handle for further derivatization (e.g., carbamate cleavage to the free amine, followed by re-functionalization). The target compound can be employed as a building block for parallel library synthesis, generating arrays of urea, amide, sulfonamide, or N-alkylated derivatives while retaining the 1-cyclohexyl-1H-tetrazole core. This strategy is distinct from late-stage cilostazol-type intermediates (MW ~369 Da), which are committed to a quinolone-containing pharmacophore [5] and cannot be diversified to the same extent.

Quote Request

Request a Quote for benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.